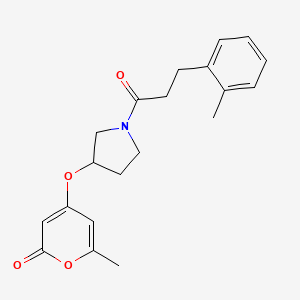
N-benzyl-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-nitro-1-benzothiophene-2-carboxamide is a compound that belongs to the class of benzothiophene carboxamides. This class of compounds has been studied for various biological activities, including antiproliferative and antimicrobial properties. The presence of nitro groups in these compounds is significant as they can influence the biological activity of the molecule .
Synthesis Analysis
The synthesis of benzothiophene carboxamides typically involves the formation of the core benzothiophene structure followed by functionalization at appropriate positions. For example, the synthesis of benzothiazole-2-carboxamides with different substituents, including nitro groups, has been reported, where these groups are introduced through various synthetic routes such as nitration reactions . The synthesis of related compounds often involves multi-step reactions, starting from readily available precursors, and may include steps like nitration, amidation, and esterification .
Molecular Structure Analysis
The molecular structure of benzothiophene carboxamides is characterized by the presence of a benzothiophene core with a carboxamide group attached to it. The nitro group is a common substituent that can be positioned at various locations on the benzothiophene ring, affecting the molecule's electronic properties and reactivity . The crystal structures of similar compounds have been determined using X-ray diffraction, revealing details such as bond lengths, angles, and the overall 3D arrangement of the atoms in the molecule .
Chemical Reactions Analysis
Benzothiophene carboxamides can undergo various chemical reactions, including substitution reactions where the nitro group plays a crucial role. Nitration reactions are commonly used to introduce nitro groups into the benzothiophene ring, and the position of nitration can be influenced by the reaction conditions and the nature of the substituents already present on the ring . The nitro group can also participate in reduction reactions, converting it to an amino group, which can further modify the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitro group and the carboxamide functionality. These groups can affect the compound's solubility, melting point, and stability. The nitro group is electron-withdrawing, which can impact the acidity of the molecule and its interactions with biological targets. The carboxamide group can engage in hydrogen bonding, influencing the compound's solubility and crystalline structure . The spectroscopic properties, such as IR, NMR, and mass spectrometry, provide insights into the functional groups present and the purity of the synthesized compounds .
Scientific Research Applications
Antitumor Activity
A significant research application of N-benzyl-5-nitro-1-benzothiophene-2-carboxamide and its derivatives involves their potential antitumor activity. For instance, Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives, including this compound, and found that some of these compounds demonstrated significant antitumor effects. These findings indicate the potential of these compounds as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Radiosensitizers and Cytotoxins
Threadgill et al. (1991) evaluated a series of nitrothiophene derivatives, closely related to this compound, for their potential as radiosensitizers and bioreductively activated cytotoxins. Their research indicated that these compounds could sensitize hypoxic mammalian cells to radiation, suggesting their utility in enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).
Antioxidant and Antiproliferative Properties
Cindrić et al. (2019) studied a range of benzimidazole/benzothiazole-2-carboxamides, structurally similar to this compound, for their antioxidative and antiproliferative activities. They found that some compounds, particularly those with methoxy and hydroxy groups, showed promising antiproliferative activity against cancer cells, along with significant antioxidant properties (Cindrić et al., 2019).
Catalytic Applications
In a different application, Kopylovich et al. (2002) explored the use of similar carboxamide compounds in catalysis. They studied the hydrolysis of alkyl nitriles to carboxamides, catalyzed by zinc/ketoxime systems, which could have implications in the synthesis of chemicals like this compound (Kopylovich et al., 2002).
Novel Synthesis Approaches
Bhaskar et al. (2019) reported on the synthesis of related compounds, showcasing novel 'one-pot' synthetic approaches that could be relevant to the efficient production of this compound and its derivatives (Bhaskar et al., 2019).
Mechanism of Action
While the specific mechanism of action for “N-benzyl-5-nitro-1-benzothiophene-2-carboxamide” is not provided, benzothiophene-based compounds have been evaluated as potential anti-Alzheimer agents. Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(17-10-11-4-2-1-3-5-11)15-9-12-8-13(18(20)21)6-7-14(12)22-15/h1-9H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAOVXBXYUIQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

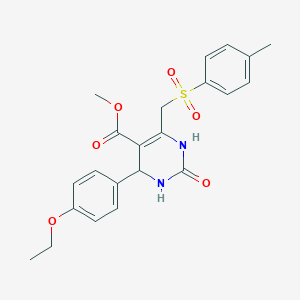
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
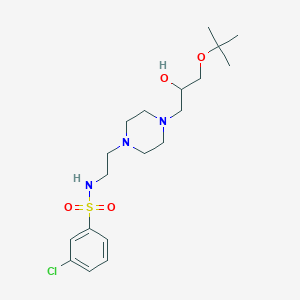
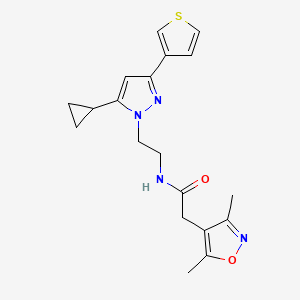
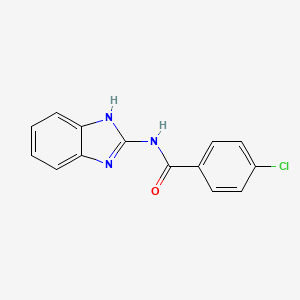
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)
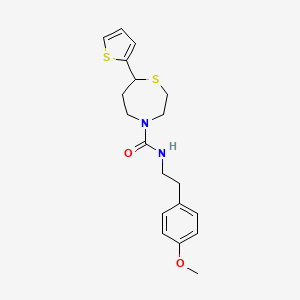

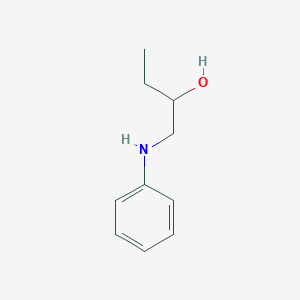
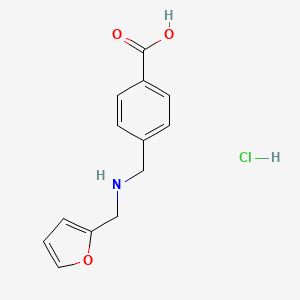
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)
